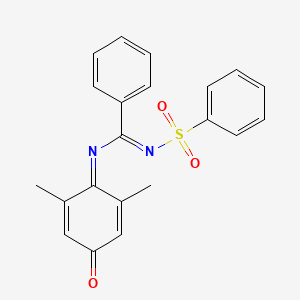

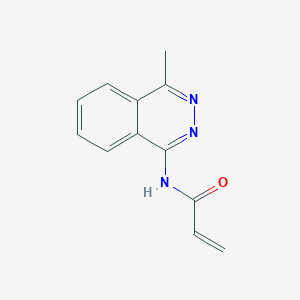

![molecular formula C11H7NO4 B3005698 4-Nitro-[2]naphthoic acid CAS No. 5773-65-9](/img/structure/B3005698.png)

4-Nitro-[2]naphthoic acid

Descripción general

Descripción

4-Nitro- naphthoic acid is a chemical compound that belongs to the class of naphthoic acids, which are characterized by a naphthalene ring system with a carboxylic acid functionality. The presence of a nitro group at the 4-position of the naphthoic acid imparts unique chemical properties to the molecule, making it an interesting subject for various chemical studies and applications.

Synthesis Analysis

The synthesis of nitro-substituted naphthoic acids can be achieved through various methods. For instance, the 2-diethylaminoethyl ester of 3-hydroxy-2-naphthoic acid can be nitrated to yield the corresponding 4-nitro derivative . Additionally, nitration of naphtho[2,3-c][1,2,5]thiadiazole leads to the formation of a 5-nitro derivative, which indicates that the naphthoic acid framework can be functionalized at different positions under nitrating conditions .

Molecular Structure Analysis

The molecular structure of nitro-substituted naphthoic acids is determined by the position of the nitro group and the naphthoic acid core. The structure of nitro derivatives of 1,2-naphthoquinone-2-diazide has been elucidated using spectroscopic methods such as 1H and 13C NMR, which provide insights into the substitution pattern and the overall molecular conformation .

Chemical Reactions Analysis

Nitro-substituted naphthoic acids can undergo various chemical reactions. For example, the nitro group can be reduced to an amino group through catalytic hydrogenation, as demonstrated in the conversion of 4-nitro derivative to 4-amino-3-hydroxy-2-naphthoate hydrochloride . Furthermore, nitro compounds can be involved in the synthesis of amino-naphthoquinones in water, showcasing their versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitro- naphthoic acid derivatives are influenced by the presence of the nitro group. The introduction of a nitro group can significantly alter the electronic properties of the molecule, as evidenced by the study of the redox properties of naphthalenediones, where the nitro group affects the reduction potential and the electron density distribution within the molecule . The nitro group also plays a role in the pharmacophoric recognition of enzyme inhibitors, as seen in the selective inhibition of aldose reductase by naphtho[1,2-d]isothiazole acetic acid derivatives .

Aplicaciones Científicas De Investigación

Detection and Removal of Nitrites from Wastewater

4-Nitro-1-naphthylamine ligand functionalized porous materials, derived from 4-Nitro-[2]naphthoic acid, have shown potential for efficient nitrite (NO2−) monitoring and removal from water samples. These materials can detect ultra-trace levels of NO2−, with a high selectivity and reusability, making them suitable for water treatment applications (Awual et al., 2019).

Photophysics and Excited State Proton Transfer

Studies on 4-nitro-1-hydroxy-2-naphthoic acid (NHNA), a related compound, have revealed insights into its photophysics, particularly excited state intramolecular proton transfer (ESIPT). NHNA's emission bands and phosphorescence in certain conditions offer a comprehensive understanding of its photophysical processes, which are crucial for applications in photochemistry and material sciences (Sahoo et al., 2008).

Detection of Nitroaromatics in Aqueous Media

1,8-Naphthyridine-based sensors, which could involve derivatives of 4-Nitro-[2]naphthoic acid, have been developed for the efficient detection of nitroaromatic compounds like picric acid in aqueous media. These sensors demonstrate high sensitivity and environmental friendliness, crucial for monitoring and environmental safety applications (Chahal & Sankar, 2015).

Influence on Excited State Proton Transfer in Micelles

The dynamics of excited state proton transfer photophysics of NHNA are significantly altered in the presence of micelles. This finding has implications for the understanding of molecular interactions in different media and could be relevant in fields like nanotechnology and material science (Sahoo & Chakravorti, 2010).

Unique Solvent-Dependent Fluorescence

Nitro-group-containing naphthalene derivatives exhibit unique solvent-dependent fluorescence properties. This characteristic is significant for applications in environmental sensing, as it allows for the detection of specific solvents or environmental conditions (Hachiya, Asai, & Konishi, 2013).

Safety And Hazards

4-Nitro-2naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

The future directions of research on 4-Nitro-2naphthoic acid could involve further exploration of its photophysics , as well as its potential applications in the synthesis of novel compounds . The development of an effective and selective chemosensor for CN− ions has become the need of the hour due to their hazardous impact on the environment and humans .

Propiedades

IUPAC Name |

4-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKMHFGBHYAKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-[2]naphthoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)